1,3-Di(3-thienyl)-2-propen-1-one
CAS No.:
Cat. No.: VC16203360
Molecular Formula: C11H8OS2
Molecular Weight: 220.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H8OS2 |
|---|---|
| Molecular Weight | 220.3 g/mol |
| IUPAC Name | (E)-1,3-di(thiophen-3-yl)prop-2-en-1-one |
| Standard InChI | InChI=1S/C11H8OS2/c12-11(10-4-6-14-8-10)2-1-9-3-5-13-7-9/h1-8H/b2-1+ |
| Standard InChI Key | AVXNUVHHGJELRS-OWOJBTEDSA-N |
| Isomeric SMILES | C1=CSC=C1/C=C/C(=O)C2=CSC=C2 |
| Canonical SMILES | C1=CSC=C1C=CC(=O)C2=CSC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1,3-Di(3-thienyl)-2-propen-1-one adopts a planar configuration typical of chalcones, with two thiophene rings positioned at the 1- and 3-positions of a propenone chain. The thiophene substituents introduce sulfur atoms into the structure, influencing electronic properties such as conjugation and dipole moments. The compound’s IUPAC name, (E)-1,3-di(thiophen-3-yl)prop-2-en-1-one, reflects its stereochemistry, with the propenone moiety existing in the trans (E) configuration .
Key structural identifiers include:
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InChIKey:
AVXNUVHHGJELRS-OWOJBTEDSA-N -
Isomeric SMILES:
C1=CSC=C1/C=C/C(=O)C2=CSC=C2
The presence of thiophene rings distinguishes this compound from phenyl-based chalcones, potentially enhancing its suitability for applications requiring electron-rich aromatic systems.
| Property | Value | Source |
|---|---|---|
| Melting Point | 98–100°C | |
| Molecular Weight | 220.3 g/mol | |
| Density | Not reported | – |
| Solubility | Likely organic-soluble | Inferred |
The compound’s melting point aligns with trends observed in chalcone derivatives, where intermolecular π-π stacking and dipole interactions stabilize the crystalline lattice . Solubility is presumed favorable in polar aprotic solvents (e.g., dimethylformamide) based on structural analogs .
Synthesis and Manufacturing
Claisen-Schmidt Condensation
Like most chalcones, 1,3-Di(3-thienyl)-2-propen-1-one is synthesized via the Claisen-Schmidt condensation. This base-catalyzed reaction couples a thiophene-3-carbaldehyde with a thiophene-3-acetophenone derivative. A representative pathway involves:
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Aldol Addition: Deprotonation of the acetophenone’s α-hydrogen by a base (e.g., NaOH).
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Nucleophilic Attack: The enolate ion attacks the aldehyde’s carbonyl carbon.
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Dehydration: Elimination of water yields the α,β-unsaturated ketone .
The 1953 synthesis reported in the Journal of Organic Chemistry (DOI: 10.1021/jo50018a017) remains a foundational reference, though modern adaptations may employ green chemistry principles or catalytic enhancements .
Industrial Availability
Commercial suppliers list 1,3-Di(3-thienyl)-2-propen-1-one at premium prices, reflecting its niche status:
| Supplier | Purity | Price (USD) | Quantity | Updated |
|---|---|---|---|---|
| Sigma-Aldrich | 98% | 28.60 | 50 mg | 2022-05-15 |
| Alfa Aesar | 98+% | 132.00 | 25 g | 2021-12-16 |
| American Custom Chem. | 95% | 497.46 | 5 mg | 2021-12-16 |
These listings indicate limited bulk availability, constraining large-scale applications without custom synthesis .
Research Findings and Experimental Data
Biological Activity
No direct studies on this compound’s bioactivity exist, but chalcones generally exhibit:
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Anticancer Potential: Via inhibition of tubulin polymerization or topoisomerase II.
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Anti-inflammatory Effects: Through suppression of NF-κB signaling.
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Antimicrobial Properties: Disruption of microbial cell membranes .
These mechanisms suggest testable hypotheses for 1,3-Di(3-thienyl)-2-propen-1-one, particularly given thiophene’s role in enhancing membrane permeability.
Future Research Directions
Mechanistic Studies
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Kinetic Analysis: Elucidate the compound’s reactivity in nucleophilic additions or cycloadditions.
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Thermal Stability: Thermogravimetric analysis (TGA) to assess decomposition pathways.
Applied Research
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Thin-Film Fabrication: Test its utility in organic field-effect transistors (OFETs).
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Biological Screening: Evaluate cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa).
Computational Modeling
Density functional theory (DFT) calculations could predict:
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HOMO-LUMO Gaps: To estimate electronic excitation energies.
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Molecular Electrostatic Potential (MEP): Identify reactive sites for functionalization.
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